

An In-depth Technical Guide to the Electronic Configuration of the [FeF₆]³⁻ Complex

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Compound of Interest		
Compound Name:	Trisodium hexafluoroferrate(3-)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of the hexafluoroferrate(III) ion, [FeF₆]³⁻. The content herein details the theoretical framework, experimental determination, and magnetic properties of this high-spin octahedral complex, offering valuable insights for professionals in chemistry and drug development.

Introduction

The hexafluoroferrate(III) complex, [FeF₆]³⁻, serves as a classic example of a high-spin octahedral coordination compound. Understanding its electronic structure is fundamental to grasping the principles of ligand field theory and its implications for the magnetic and spectroscopic properties of transition metal complexes. This guide will delve into the oxidation state of the central iron atom, the d-orbital splitting under the influence of a weak fluoride ligand field, the resulting electronic configuration, and the experimental methodologies used to verify these properties.

Theoretical Framework Oxidation State of Iron

In the $[FeF_6]^{3-}$ complex, the fluoride ion (F^-) is a monodentate ligand with a charge of -1. With six fluoride ligands, the total negative charge from the ligands is -6. To achieve the overall complex charge of -3, the central iron atom must possess an oxidation state of +3.



The neutral iron atom (Fe) has an atomic number of 26 and a ground-state electronic configuration of [Ar] 3d⁶ 4s². The iron(III) ion (Fe³⁺) is formed by the loss of three electrons, two from the 4s orbital and one from the 3d orbital, resulting in a d⁵ electronic configuration: [Ar] 3d⁵[1][2][3].

Ligand Field Theory and d-Orbital Splitting

According to ligand field theory, in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two energy levels by the electrostatic field of the surrounding ligands[4][5]. These are the lower energy t_2g set (dxy, dyz, dxz) and the higher energy eg set (dx²-y², dz²). The energy difference between these two sets is denoted as the crystal field splitting energy (Δo).

The magnitude of Δo is determined by the nature of the ligands. Fluoride (F⁻) is a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals.

High-Spin Configuration

For a d⁵ metal ion like Fe³⁺, there are two possible ways to distribute the five d-electrons in the split orbitals:

- Low-Spin: If the crystal field splitting energy (Δο) is larger than the pairing energy (P), the
 energy required to pair two electrons in the same orbital, the electrons will first fill the lower
 energy t₂g orbitals before occupying the higher energy eg orbitals. This would result in a
 configuration of t₂g⁵ eg⁰.
- High-Spin: If the crystal field splitting energy (Δo) is smaller than the pairing energy (P), it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than pairing up in the t₂g orbitals. This leads to a high-spin configuration[6].

Since F^- is a weak-field ligand, the Δo in $[FeF_6]^{3^-}$ is small. Consequently, the complex adopts a high-spin configuration[1][7][8]. The five d-electrons are distributed to maximize the total spin, resulting in the electronic configuration of t_2g^3 eg²[2][8]. This configuration possesses five unpaired electrons[1][2][9].

Quantitative Data



The electronic configuration and high-spin nature of $[FeF_6]^{3-}$ give rise to specific, measurable properties. The key quantitative data are summarized in the table below.

Property	Value	Reference
Oxidation State of Fe	+3	
d-electron Count of Fe ³⁺	5	[2][3]
Electronic Configuration	t ₂ g ³ eg ² (high-spin)	[2]
Number of Unpaired Electrons	5	[1][2][9]
Calculated Magnetic Moment (µ)	~5.92 Bohr Magnetons	[3][10]
Crystal Field Stabilization Energy (CFSE)	0	
Hybridization	sp³d²	_

Note: The magnetic moment is calculated using the spin-only formula: $\mu = \sqrt{n(n+2)}$, where n is the number of unpaired electrons.

Experimental Protocols

The theoretical electronic configuration of [FeF₆]³⁻ is confirmed through experimental techniques, primarily magnetic susceptibility measurements and UV-Vis spectroscopy.

Magnetic Susceptibility Measurement using the Gouy Method

Objective: To determine the number of unpaired electrons in the [FeF₆]³⁻ complex by measuring its magnetic susceptibility.

Methodology:

• Sample Preparation: A pure, powdered sample of a salt of [FeF₆]^{3−} (e.g., K₃[FeF₆]) is packed uniformly into a long, cylindrical Gouy tube. The mass of the empty tube and the mass of the tube with the sample are accurately recorded.



- Initial Measurement (without magnetic field): The Gouy tube containing the sample is suspended from a sensitive balance, with the bottom of the sample positioned between the poles of an electromagnet. The initial weight of the sample is recorded with the electromagnet turned off.
- Second Measurement (with magnetic field): The electromagnet is turned on to a calibrated, strong magnetic field. The apparent change in the mass of the sample is recorded.
 Paramagnetic substances like [FeF₆]³⁻ will be drawn into the magnetic field, resulting in an apparent increase in mass.
- Calibration: The procedure is repeated with a standard substance of known magnetic susceptibility (e.g., HgCo(SCN)₄) to calibrate the instrument.
- Calculation: The mass change is used to calculate the gram magnetic susceptibility (χg),
 which is then converted to the molar magnetic susceptibility (χm). The effective magnetic
 moment (μeff) is then calculated from the molar susceptibility. Finally, the number of unpaired
 electrons (n) is determined from the spin-only magnetic moment formula.

UV-Vis Spectroscopy for Crystal Field Splitting

Objective: To observe the d-d electronic transitions and estimate the crystal field splitting energy (Δo).

Methodology:

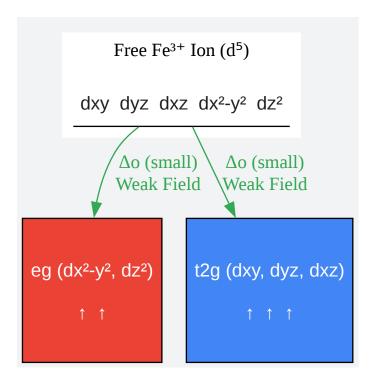
- Sample Preparation: A solution of a salt of [FeF₆]³⁻ of a known concentration is prepared in a suitable solvent that does not absorb in the visible region.
- Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank (the pure solvent).
- Data Acquisition: The prepared solution is placed in a cuvette, and the absorbance spectrum is recorded over the ultraviolet and visible range.
- Analysis: For a high-spin d⁵ complex like [FeF₆]³⁻, all d-d transitions are spin-forbidden, resulting in very weak and broad absorption bands. The energy corresponding to the lowest energy spin-forbidden transition can provide an estimate of Δo. However, due to the low



intensity of these bands, determining an accurate value for Δ o from the UV-Vis spectrum of $[\text{FeF}_6]^{3-}$ is challenging.

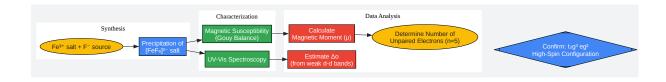
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic configuration of the $[FeF_6]^{3-}$ complex.



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Caption: d-orbital splitting in a high-spin d⁵ octahedral complex.





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Caption: Experimental workflow for determining the electronic configuration.

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